molecular formula C17H15N3O3S B2827653 (E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide CAS No. 477554-45-3

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide

Cat. No.: B2827653
CAS No.: 477554-45-3
M. Wt: 341.39
InChI Key: WDNPBFNWEJBHEC-HTXNQAPBSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used as potential visible-light organophotocatalysts .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives have been used as photocatalysts in various chemical reactions . They were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes .

Scientific Research Applications

Antimicrobial and Antifungal Activities Compounds structurally related to the one you are interested in have been extensively studied for their antimicrobial and antifungal properties. For instance, derivatives of benzothiazole and carbohydrazide have demonstrated significant inhibitory effects on various bacterial strains such as B. subtilis, E. coli, S. aureus, and P. aeruginosa, as well as on fungal strains like C. albicans. These studies highlight the potential of such compounds in developing new antimicrobial agents (S. Mor et al., 2022).

Anticancer Activities Another area of research focuses on the anticancer potential of benzothiazole derivatives. Investigations into these compounds have shown promising results against various cancer cell lines, suggesting their utility in designing novel anticancer therapies. The synthesis and screening of new derivatives aim to identify compounds with potent anticancer activities with minimal side effects, contributing to the ongoing search for more effective cancer treatments (Derya Osmaniye et al., 2018).

Chemical Synthesis and Structural Studies Research on related compounds also extends to their synthesis and structural characterization. Such studies are crucial for understanding the relationship between the structure of these compounds and their biological activities. Through various synthetic routes and characterizations, researchers aim to enhance the properties of these molecules for better therapeutic efficacy. For example, the synthesis of novel hydrazones and their derivatives has been explored, with structural analyses providing insights into their potential applications (A. Solankee et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, as a photocatalyst, it would facilitate chemical reactions by absorbing light and transferring energy to the reactants .

Future Directions

The future research directions would likely involve exploring more applications of this compound, particularly in the field of photovoltaics and fluorescent sensors .

Properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-20-12-4-2-3-5-15(12)24-17(20)19-18-16(21)11-6-7-13-14(10-11)23-9-8-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPBFNWEJBHEC-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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